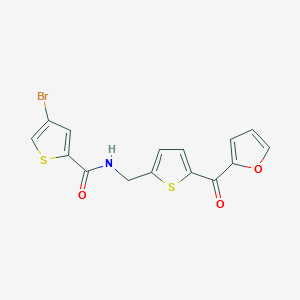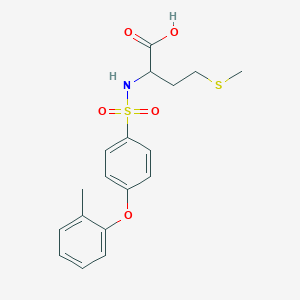
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, inflammation, and swelling. It is a member of the arylalkanoic acid class of NSAIDs and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Applications De Recherche Scientifique
Oxidation of Methionine Residues in Proteins : Methionine is highly susceptible to oxidation, which can lead to functional changes in proteins. This process has pathophysiological significance and may be a mechanism for controlling homeostasis in biological systems (Vogt, 1995).
Methionine's Role in Metabolism and Immune System : Methionine plays crucial roles in metabolism, the innate immune system, and the activation of antioxidant enzymes. It's involved in processes like lipid metabolism and the biosynthesis of glutathione to counteract oxidative stress (Martínez et al., 2017).
Protective Effects in Neurodegenerative Models : L-Methionine has shown protective effects against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease, suggesting its potential in slowing neurodegenerative processes (Catanesi et al., 2021).
Photosensitized Oxidation of Methionine : Under UV radiation, methionine can be oxidized, affecting protein functionality. This process involves electron transfer reactions and the production of radicals, which has implications in understanding the oxidative damage in proteins (Castaño et al., 2020).
Methionine Sulfoxide Reductases for Protein Repair : Methionine sulfoxide reductases (Msrs) repair proteins with methionine sulfoxide residues, highlighting a system for maintaining protein functionality against oxidative damage (Gennaris et al., 2015).
Antioxidant Role in Proteins : Methionine residues in proteins serve as antioxidants. They are converted to methionine sulfoxide by various oxidants, and this process can be reversed by Msrs, indicating a catalytic antioxidant system within proteins (Levine et al., 1996).
Propriétés
IUPAC Name |
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(22,23)19-16(18(20)21)11-12-25-2/h3-10,16,19H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYBZOIEYVQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)
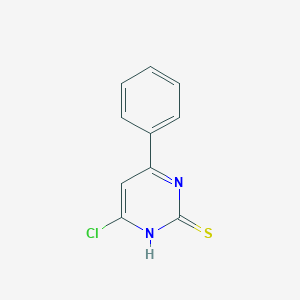

![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407182.png)
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)
![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)
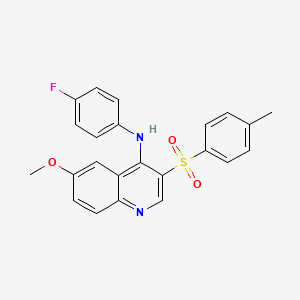

![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)
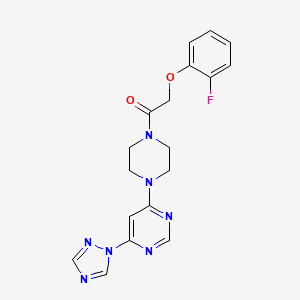
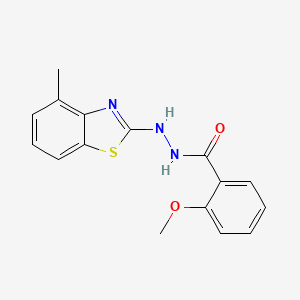
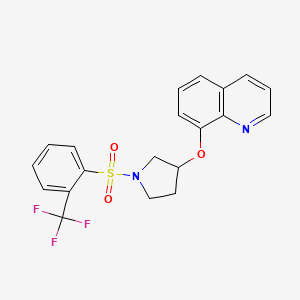
![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)
